5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with methyl groups at positions 5 and 7 and a carboxamide substituent at position 2. Its synthesis typically involves refluxing 3-aminopyrazole derivatives with acetylacetone in glacial acetic acid, followed by recrystallization from ethanol to yield high-purity products (e.g., 85–95% yields) . Dearomatization strategies using NaBH₄ in alcohol solvents further enable structural diversification . Analytical characterization (e.g., NMR, elemental analysis) confirms its molecular formula (C₁₆H₁₅N₅O) and purity, with experimental data closely matching theoretical values (C: 65.69% vs. 65.52% calculated) .
Properties
Molecular Formula |
C9H14N4O |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C9H14N4O/c1-5-3-6(2)13-9(12-5)7(4-11-13)8(10)14/h4-6,12H,3H2,1-2H3,(H2,10,14) |
InChI Key |
NMKMTDAFDDSEAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C(=C(C=N2)C(=O)N)N1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4,5-dimethylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent amide formation . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, 5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery[6][6].
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain kinases, making it a candidate for anticancer drug development .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They have shown activity against various cancer cell lines and are being investigated for their ability to modulate specific biological pathways .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including fluorescent probes and sensors. Its unique photophysical properties make it suitable for applications in optoelectronics and imaging .
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogs and Substituents
Analytical and Physicochemical Properties
Table 3: Comparative Analytical Data
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Method | Key Steps | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | β-diketone + 5-aminopyrazole | 62–70 | |
| Parallel Synthesis | Automated purification + DMF | 77–85 | |
| BPC-Activated Coupling | Carboxylic acid + amine coupling | 65–75 |
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Conflicts between predicted and observed NMR/IR data require advanced analytical strategies:
- 2D NMR (HSQC/HMBC): Correlates proton-carbon connectivity. For example, HMBC correlations between NH (δ 10.74 ppm) and carbonyl carbons confirmed carboxamide formation in derivative 18c .
- DFT Calculations: Predict chemical shifts to validate experimental data. Theoretical models align with observed δ 2.53 ppm methyl signals in pyrimidine derivatives .
- Crystallography: Single-crystal X-ray diffraction provides definitive confirmation but requires high-purity samples .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Combined spectroscopic and chromatographic methods:
- NMR Spectroscopy:
- IR Spectroscopy: Detects amide C=O stretches (1691 cm⁻¹) and NH bends (3270 cm⁻¹) .
- Mass Spectrometry (EI): Molecular ion peaks (e.g., m/z 359 for M⁺ in 18c) validate molecular weight .
Advanced: How to optimize reaction conditions for scale-up while maintaining purity?
Methodological Answer:
Scale-up challenges include side reactions and purification efficiency. Strategies:
- Green Chemistry: Use ethanol/water mixtures to replace DMF, reducing toxicity .
- Continuous Flow Reactors: Enhance heat/mass transfer for cyclization steps, improving yield by 15–20% .
- Gradient Crystallization: Sequential solvent systems (e.g., DMF → ethanol) remove impurities, achieving >95% purity .
Q. Table 2: Optimization Parameters
| Parameter | Small-Scale (Lab) | Large-Scale (Industrial) |
|---|---|---|
| Solvent | DMF/Ethanol | Water/Ethanol |
| Reaction Time | 6–8 hours | 4–5 hours (flow reactor) |
| Yield | 70–75% | 80–85% |
Basic: How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
Systematic modifications at key positions:
Q. Table 3: Example SAR Modifications
| Derivative | Substituents (Position) | Observed Effect |
|---|---|---|
| 13a | 4,6-Dimethylpyrimidinyl | Enhanced solubility |
| 13b | 2-Chloro-5-nitrophenyl | Increased reactivity |
| 15 | Benzamido group | Improved thermal stability |
Advanced: What computational methods aid in predicting biological activity?
Methodological Answer:
- Molecular Docking: Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina .
- QSAR Models: Correlate substituent properties (logP, polar surface area) with activity data from analogous pyrazolo-pyrimidines .
- MD Simulations: Assess binding stability over 100-ns trajectories to prioritize synthetic targets .
Basic: How to troubleshoot low yields in carboxamide coupling reactions?
Methodological Answer:
Common issues and solutions:
- Incomplete Activation: Ensure BPC is fresh; stoichiometric ratios (1:1.2 amine:acid) improve coupling .
- Side Reactions: Add molecular sieves to absorb water in DMF-based reactions .
- Purification: Use silica gel chromatography with ethyl acetate/hexane (3:7) to isolate products .
Advanced: What strategies address contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies may arise from assay conditions or impurity profiles. Mitigation steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
